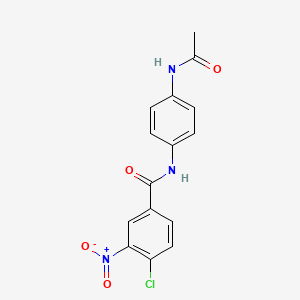![molecular formula C13H15N5O2S B3835354 2-[4-[(5-nitrothiophen-2-yl)methyl]piperazin-1-yl]pyrimidine](/img/structure/B3835354.png)
2-[4-[(5-nitrothiophen-2-yl)methyl]piperazin-1-yl]pyrimidine
Übersicht
Beschreibung
2-[4-[(5-nitrothiophen-2-yl)methyl]piperazin-1-yl]pyrimidine is a complex organic compound that features a piperazine ring bonded to a pyrimidine ring, with a nitrothiophene substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[(5-nitrothiophen-2-yl)methyl]piperazin-1-yl]pyrimidine typically involves multi-step organic reactions. One common method starts with the preparation of the nitrothiophene derivative, which is then reacted with piperazine under controlled conditions to form the intermediate. This intermediate is subsequently reacted with a pyrimidine derivative to yield the final product. The reaction conditions often involve the use of solvents like chloroform or dichloromethane and catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency. The use of automated reactors and advanced purification techniques such as chromatography would be essential in an industrial setting .
Analyse Chemischer Reaktionen
Types of Reactions
2-[4-[(5-nitrothiophen-2-yl)methyl]piperazin-1-yl]pyrimidine can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine and pyrimidine rings
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted piperazine or pyrimidine derivatives
Wissenschaftliche Forschungsanwendungen
2-[4-[(5-nitrothiophen-2-yl)methyl]piperazin-1-yl]pyrimidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and as an acetylcholinesterase inhibitor .
Wirkmechanismus
The mechanism of action of 2-[4-[(5-nitrothiophen-2-yl)methyl]piperazin-1-yl]pyrimidine involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission. This mechanism is particularly relevant in the context of treating neurodegenerative diseases like Alzheimer’s .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another piperazine-pyrimidine derivative with acetylcholinesterase inhibitory activity.
2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: A compound with a similar piperazine structure but different substituents, showing antibacterial activity.
Uniqueness
2-[4-[(5-nitrothiophen-2-yl)methyl]piperazin-1-yl]pyrimidine is unique due to its specific combination of a nitrothiophene group with a piperazine and pyrimidine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for further research and development .
Eigenschaften
IUPAC Name |
2-[4-[(5-nitrothiophen-2-yl)methyl]piperazin-1-yl]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5O2S/c19-18(20)12-3-2-11(21-12)10-16-6-8-17(9-7-16)13-14-4-1-5-15-13/h1-5H,6-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSMMLVOYOVRDOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(S2)[N+](=O)[O-])C3=NC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(Z)-4-methylpentan-2-ylideneamino]-2-nitroaniline](/img/structure/B3835273.png)


![N-({[4-tert-butyl-6-(trifluoromethyl)-2-pyrimidinyl]amino}carbonyl)-1-azepanesulfonamide](/img/structure/B3835292.png)
![2,6-di-tert-butyl-4-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}phenol](/img/structure/B3835299.png)
![1-(4-ethylbenzyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine](/img/structure/B3835307.png)
![N-[(5-bromo-2-methoxyphenyl)methyl]-N,1-dimethylpiperidin-4-amine](/img/structure/B3835309.png)
![3'-oxo-2',5',6',8'-tetrahydro-3'H-spiro[1,3-dioxepane-2,7'-isoquinoline]-4'-carbonitrile](/img/structure/B3835315.png)
![4-amino-5-(1-ethyl-1H-1,2,4-triazol-5-yl)-2-morpholin-4-yl-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one](/img/structure/B3835323.png)

![1-[(3-bromo-4-fluorophenyl)methyl]-4-(4-fluorophenyl)piperazine](/img/structure/B3835346.png)
![3-[[4-(2-ethoxyphenyl)piperazin-1-yl]methyl]-1H-indole](/img/structure/B3835350.png)
![N-(4-{[(3-chloro-2-methylphenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B3835361.png)
![N-[2-(1H-imidazol-1-yl)ethyl]-2-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B3835374.png)
